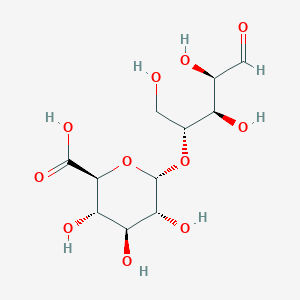
4-O-(Glucopyranosyluronic acid)xylose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-O-(Glucopyranosyluronic acid)xylose, also known as this compound, is a useful research compound. Its molecular formula is C11H18O11 and its molecular weight is 326.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sugars - Disaccharides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Structural Characteristics and Derivation
4-O-(Glucopyranosyluronic acid)xylose is a derivative of xylan, a hemicellulose found in the cell walls of plants. The compound features a backbone of xylose units with glucuronic acid substitutions, which contribute to its solubility and functional properties. The presence of glucuronic acid enhances its biological activity, making it a subject of interest in therapeutic applications .
Food Science Applications
Prebiotic Effects:
Research indicates that xylo-oligosaccharides (XOS), derived from this compound, exhibit prebiotic properties. They are not digested in the upper gastrointestinal tract but are fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) such as acetate and propionate. These SCFAs are associated with improved gut health and may reduce the risk of certain diseases .
Functional Food Ingredients:
XOS have been incorporated into various food products, including dairy items, beverages, and baked goods. Their ability to enhance dietary fiber content while promoting gut health makes them valuable ingredients in functional foods .
Pharmaceutical Applications
Antitumor Activity:
Studies have demonstrated that glucuronic acid-containing xylans can inhibit tumor growth by stimulating the immune response. For instance, xylans extracted from plant residues have shown significant antitumor effects against sarcoma-180 cells, suggesting their potential as natural therapeutic agents .
Drug Delivery Systems:
The unique structural properties of this compound allow for its use in drug delivery systems. Its biocompatibility and ability to form hydrogels make it suitable for encapsulating drugs and facilitating controlled release .
Biotechnological Applications
Bioconversion Processes:
The enzymatic hydrolysis of hemicellulose, including this compound, is crucial for biofuel production. By breaking down xylan into fermentable sugars, this compound can be utilized in the production of bioethanol and other biobased chemicals, contributing to sustainable energy solutions .
Animal Feed Additives:
In animal nutrition, xylo-oligosaccharides derived from this compound can serve as feed additives that enhance gut health and nutrient absorption in livestock, leading to improved growth performance .
Case Studies and Research Findings
| Application Area | Study Reference | Key Findings |
|---|---|---|
| Food Science | PMC8258147 | XOS improve gut health via fermentation by beneficial bacteria |
| Pharmaceutical | ACS Publications | Glucuronic acid-containing xylans exhibit significant antitumor activity |
| Biotechnology | PMC9003230 | Enzymatic hydrolysis of xylan leads to effective biofuel production |
| Animal Nutrition | Nottingham University Research | XOS enhance growth performance in livestock when used as feed additives |
属性
CAS 编号 |
17913-27-8 |
|---|---|
分子式 |
C11H18O11 |
分子量 |
326.25 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R,3R,4R)-1,3,4-trihydroxy-5-oxopentan-2-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18O11/c12-1-3(14)5(15)4(2-13)21-11-8(18)6(16)7(17)9(22-11)10(19)20/h1,3-9,11,13-18H,2H2,(H,19,20)/t3-,4+,5+,6-,7-,8+,9-,11-/m0/s1 |
InChI 键 |
QMOUIIQCABQVBO-JFMKVQEESA-N |
SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
手性 SMILES |
C([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)OC1C(C(C(C(O1)C(=O)O)O)O)O)O |
同义词 |
4-O-(alpha-D-glucopyranosyluronic acid)-D-xylose 4-O-(glucopyranosyluronic acid)xylose GA-4X |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















